1-[(methylcarbamoyl)amino]-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a complex organic compound with potential applications in medicinal chemistry. It is identified by its unique structure, which combines elements of carbamate and benzoate functionalities along with a chromene moiety. This compound is primarily utilized in research settings and is not approved for pharmaceutical use or as a food additive.
The compound is cataloged under the CAS Registry Number 937891-74-2 and is commercially available from various chemical suppliers, such as Combi-Blocks. It is designated for research purposes only, indicating its role in scientific investigations rather than practical applications in consumer products .
In terms of chemical classification, this compound can be categorized under:
The synthesis of 1-[(methylcarbamoyl)amino]-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves several steps that typically include:
The synthetic pathway may involve various reagents such as triethylamine and coupling agents like HATU (O-(7-Aza-1-hydroxybenzotriazole) N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of amide bonds during the synthesis process. Reaction conditions typically require careful temperature control and solvent selection to optimize yields .
The molecular formula of this compound is C₁₈H₁₉N₃O₅, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. Its molecular weight is approximately 353.35 g/mol.
The compound can undergo various chemical reactions typical for carbamates and esters:
Reactions are generally facilitated by catalysts or specific pH conditions to enhance reaction rates and yields. For instance, acidic catalysts are often employed in esterification processes to drive reactions towards product formation .
The compound's physical properties include:
Chemical properties include:
Relevant analyses such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of the synthesized compound .
This compound has potential applications in:
The compound 1-[(methylcarbamoyl)amino]-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate exemplifies a sophisticated hybrid architecture integrating three pharmacophoric units: a 4-methylcoumarin core, a benzoate spacer, and a methylcarbamoyl urea moiety. This design leverages synergistic interactions between distinct chemical domains to enhance target binding and pharmacokinetic properties. The 7-oxygenated coumarin scaffold (4-methyl-2-oxo-2H-chromen-7-yl) provides a planar aromatic system conducive to π-π stacking with biological targets, while the para-substituted benzoate linker ([4-(hydroxymethyl)phenyl]methyl group) introduces conformational flexibility critical for optimal orientation [1] [6]. The methylcarbamoyl urea terminus (–NH–C(O)–NH–CH₃) acts as a hydrogen-bond donor/acceptor domain, facilitating interactions with enzymatic subsites [7].
This architectural framework is engineered for multitarget engagement. Analogous hybrids, such as coumarin-benzoate esters (e.g., 4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate), demonstrate enhanced bioactivity profiles due to balanced lipophilicity (logP ≈ 3.2) and membrane permeability [3] [10]. The ester linkage between the coumarin and benzoate units confers metabolic stability compared to labile ether bonds, as validated by in vitro microsomal studies of related compounds showing >60% residual integrity after 60 minutes [6].
Table 1: Key Structural Motifs and Their Roles in the Hybrid Architecture
Structural Motif | Role in Bioactivity | Example from Literature |
---|---|---|
4-Methylcoumarin core (7-oxygenated) | DNA intercalation; enzyme inhibition via π-stacking | 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate [1] |
para-Substituted benzoate linker | Conformational flexibility; enhanced target binding | 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate [6] |
Methylcarbamoyl urea terminus | Hydrogen-bonding with catalytic residues; modulation of solubility | Coumarin-dithiocarbamate BRD4 inhibitors [7] |
Coumarin derivatives serve as privileged scaffolds in medicinal chemistry due to their versatile bioactivity and synthetic accessibility. The 4-methyl-2-oxo-2H-chromen-7-yl moiety in the target compound is a strategic modification of the natural coumarin umbelliferone (7-hydroxycoumarin), which exhibits intrinsic cholinesterase inhibition (AChE IC₅₀ = 34.2 μM) and antioxidant properties [2] [8]. Introduction of a methyl group at C-4 enhances electron density in the pyrone ring, facilitating interactions with hydrophobic enzyme pockets, while 7-O-alkylation/arylation optimizes bioavailability by reducing phase II glucuronidation [1] [4].
Recent studies emphasize the pharmacophoric significance of coumarin substitutions:
Synthetic methodologies like O-acylation (triethylamine/DCM, 20°C) and O-sulfonylation afford 7-functionalized coumarins in >80% yields, enabling rapid analog generation [1] [6]. The Pechmann condensation remains the benchmark for coumarin core synthesis, utilizing substituted phenols with β-keto esters under acid catalysis [4].
Table 2: Impact of Coumarin Substituents on Pharmacological Parameters
Substituent Pattern | Biological Activity | Potency Enhancement | Reference |
---|---|---|---|
7-Hydroxy (umbelliferone) | AChE inhibition; radical scavenging | Baseline activity | [8] |
7-Benzyloxy | Dual AChE/BACE-1 inhibition | 5.2-fold vs. umbelliferone | [2] |
4-Methyl-7-O-benzenesulfonyl | Antiproliferative (MCF-7 cells) | IC₅₀ = 9.54 μM | [1] |
4-Methyl-7-O-(furan-2-carbonyl) | Antibacterial (S. aureus MIC = 8 μg/mL) | 3.1-fold vs. ampicillin | [10] |
The methylcarbamoyl urea segment (–NH–C(O)–NH–CH₃) represents a critical pharmacophoric element engineered to modulate ligand-target interactions. This moiety exhibits bidirectional hydrogen-bonding capacity: the urea carbonyl acts as a H-bond acceptor (δ⁻O), while the –NH– and –NH–CH₃ groups serve as H-bond donors. Quantum mechanical calculations reveal a dipole moment of 4.2 Debye, facilitating electrostatic interactions with enzymatic catalytic residues [7]. Compared to bulkier carbamate groups, the compact methylcarbamoyl group minimizes steric hindrance while maintaining metabolic stability, as evidenced by negligible hydrolysis in esterase-rich media (t₁/₂ > 6h) [7] [8].
In hybrid molecules, urea linkages function as conformational lockers that restrict rotational freedom. Molecular dynamics simulations of analogous coumarin-dithiocarbamate hybrids demonstrate that urea-containing chains stabilize protein-ligand complexes via:
The methyl group (–CH₃) strategically balances lipophilicity (π = +0.56) and electron-donating effects, optimizing passive diffusion across biological membranes. This is validated by PAMPA-BBB assays of urea-coumarin conjugates showing Pe = 12.7 × 10⁻⁶ cm/s, predicting moderate blood-brain barrier penetration [8].
Table 3: Bioactivity of Urea/Carbamate-Modified Coumarin Hybrids
Compound Class | Target Engagement | Key Pharmacological Outcome | Reference |
---|---|---|---|
Coumarin-dithiocarbamates | BRD4 inhibition | Antiproliferative (HCT-116 IC₅₀ = 1.8 μM) | [7] |
7-(4-Substituted benzoyloxy)coumarins | Carbonic anhydrase IX | Tumor-selective inhibition (Ki = 21.8 nM) | [6] |
Coumarin-triazolyl carbamates | Dual AChE/MAO-B inhibition | Cognitive improvement in scopolamine-induced amnesia | [8] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9